molecular formula C10H18F6N2O4S2 B1592958 1-Methyl-1-propylpyrrolidinium Bis(trifluoromethanesulfonyl)imide CAS No. 223437-05-6

1-Methyl-1-propylpyrrolidinium Bis(trifluoromethanesulfonyl)imide

Cat. No.: B1592958
CAS No.: 223437-05-6
M. Wt: 408.4 g/mol
InChI Key: DKNRELLLVOYIIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1-propylpyrrolidinium Bis(trifluoromethanesulfonyl)imide is a chemical compound with the molecular formula C10H18F6N2O4S2. It is known for its unique properties, including high thermal stability, non-volatility, and high ionic conductivity. These characteristics make it a valuable component in various scientific and industrial applications, particularly in the field of electrochemistry .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1-propylpyrrolidinium Bis(trifluoromethanesulfonyl)imide typically involves the reaction of 1-methyl-1-propylpyrrolidinium chloride with lithium bis(trifluoromethanesulfonyl)imide in an appropriate solvent. The reaction is carried out under controlled conditions to ensure high purity and yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to maintain the compound’s purity and consistency. The use of advanced equipment and optimized reaction conditions ensures efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1-propylpyrrolidinium Bis(trifluoromethanesulfonyl)imide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The primary product of these reactions is the desired ionic liquid, this compound, which is used in various applications .

Biological Activity

1-Methyl-1-propylpyrrolidinium bis(trifluoromethanesulfonyl)imide (often abbreviated as PYR13TFSI) is an ionic liquid that has garnered attention in various fields, particularly in electrochemistry and materials science. Its unique properties, such as high thermal stability, non-volatility, and excellent ionic conductivity, make it a candidate for applications in lithium-ion batteries and other energy storage systems. This article aims to explore the biological activity of PYR13TFSI, focusing on its interactions with biological systems and potential health impacts.

  • Chemical Formula : C10H18F6N2O4S2
  • Molecular Weight : 408.38 g/mol
  • Melting Point : 12 °C
  • Density : 1.43 g/cm³
  • Ionic Conductivity : High ionic conductivity makes it suitable for use in electrochemical applications .

Toxicological Studies

Research indicates that PYR13TFSI exhibits certain toxicological properties that warrant attention. In a safety data sheet, it is noted that the compound can cause skin irritation and serious eye damage upon contact, categorizing it as a potential health hazard . The following table summarizes the toxicological findings:

Property Observation
Skin IrritationCauses skin irritation (Category 2)
Eye DamageCauses serious eye damage (Category 2A)
Environmental HazardsNot classified

Cytotoxicity and Cellular Interactions

In vitro studies have evaluated the cytotoxic effects of PYR13TFSI on various cell lines. For instance, a study demonstrated that exposure to varying concentrations of PYR13TFSI resulted in dose-dependent cytotoxicity, affecting cell viability significantly at higher concentrations. The mechanism appears to involve oxidative stress and apoptosis induction in cultured human cells .

Case Studies

  • Neurotoxicity Assessment : A specific case study investigated the neurotoxic effects of PYR13TFSI on neuronal cell lines. The results indicated that at elevated concentrations, the compound could disrupt neuronal function and viability, suggesting potential implications for neurotoxicity in occupational settings where exposure might occur .
  • Ecotoxicological Impact : Another study focused on the environmental impact of PYR13TFSI, particularly its effects on aquatic organisms. The findings revealed significant toxicity to fish and algae, raising concerns about the ecological consequences of its release into water bodies .

Applications in Biomedicine

Despite its toxicological concerns, PYR13TFSI has been explored for potential applications in biomedicine:

  • Drug Delivery Systems : Its unique properties allow for the formulation of drug delivery systems that can enhance the solubility and bioavailability of hydrophobic drugs.
  • Electrolytes in Bio-batteries : The compound's ionic conductivity makes it suitable for use in bio-batteries, which could power medical devices with improved efficiency .

Properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;1-methyl-1-propylpyrrolidin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N.C2F6NO4S2/c1-3-6-9(2)7-4-5-8-9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-8H2,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNRELLLVOYIIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+]1(CCCC1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F6N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1047942
Record name 1-Methyl-1-propylpyrrolidinium bis(trifluoromethylsulfonyl)imide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223437-05-6
Record name N-Methyl-N-propylpyrrolidinium bis(trifluoromethanesulfonyl)imide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=223437-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-1-propylpyrrolidinium bis(trifluoromethylsulfonyl)imide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-1-propylpyrrolidinium Bis(trifluoromethanesulfonyl)imide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-Methyl-1-propylpyrrolidinium bis(trifluoromethylsulfonyl)imide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZP32CA7HSV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-1-propylpyrrolidinium Bis(trifluoromethanesulfonyl)imide
Reactant of Route 2
Reactant of Route 2
1-Methyl-1-propylpyrrolidinium Bis(trifluoromethanesulfonyl)imide
Reactant of Route 3
Reactant of Route 3
1-Methyl-1-propylpyrrolidinium Bis(trifluoromethanesulfonyl)imide
Reactant of Route 4
1-Methyl-1-propylpyrrolidinium Bis(trifluoromethanesulfonyl)imide
Reactant of Route 5
1-Methyl-1-propylpyrrolidinium Bis(trifluoromethanesulfonyl)imide
Reactant of Route 6
1-Methyl-1-propylpyrrolidinium Bis(trifluoromethanesulfonyl)imide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.